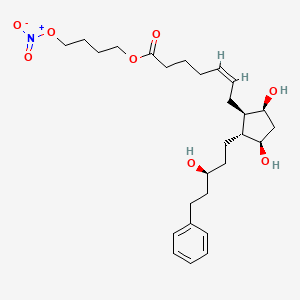
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a thiophene ring
Méthodes De Préparation
The synthesis of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetonitrile group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile include other pyrazole derivatives with different substituents. For example:
2-(4-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile: This compound has a phenyl group instead of a thiophene ring.
2-(4-(2-hydroxyethyl)-3-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the thiophene ring, which can impart distinct electronic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H11N3OS |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H11N3OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,4-5H2 |
Clé InChI |
FHYXJDLWCVVUJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=NN(C=C2CCO)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)



![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)







